molecular formula C27H34N4O4 B12356275 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B12356275
M. Wt: 478.6 g/mol
InChI Key: GYIYMXLUPXTHGY-BGNYOVEWSA-N
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Description

BAY 60-7550 is a potent and selective inhibitor of type 2 cyclic nucleotide phosphodiesterase (PDE2). It has shown significant potential in various scientific research fields due to its high selectivity and potency. The compound is known for its ability to inhibit PDE2A, a dual-specificity phosphodiesterase, making it an attractive target for therapeutic interventions, particularly in central nervous system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the use of reagents such as dimethoxybenzyl chloride, phenylbutylamine, and various catalysts under controlled conditions .

Industrial Production Methods

Industrial production of BAY 60-7550 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually produced in powder form and stored at -20°C to ensure stability .

Chemical Reactions Analysis

Types of Reactions

BAY 60-7550 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various analogs of BAY 60-7550, each with potentially different biological activities. These analogs are often studied to understand the structure-activity relationship of the compound .

Scientific Research Applications

BAY 60-7550 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PDE2A and its effects on cyclic nucleotide signaling pathways.

    Biology: Investigated for its role in modulating cellular processes, including cell proliferation and differentiation.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, cognitive disorders, and other central nervous system conditions.

    Industry: Utilized in the development of new pharmacological agents targeting PDE2A .

Mechanism of Action

BAY 60-7550 exerts its effects by selectively inhibiting PDE2A, leading to an increase in cyclic guanosine monophosphate (cGMP) levels within cells. This elevation in cGMP activates downstream signaling pathways, including the protein kinase G (PKG) and cAMP response element-binding protein (CREB) pathways. These pathways play crucial roles in regulating various cellular functions, including memory formation, cell survival, and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    EHNA: Another PDE2 inhibitor but less potent compared to BAY 60-7550.

    Sildenafil: A PDE5 inhibitor with different selectivity and therapeutic applications.

    Vinpocetine: A PDE1 inhibitor used for cognitive enhancement.

Uniqueness of BAY 60-7550

BAY 60-7550 is unique due to its high selectivity and potency for PDE2A. It is more than 100-fold more potent than EHNA and exhibits greater selectivity compared to other PDE inhibitors like sildenafil and vinpocetine. This makes BAY 60-7550 a valuable tool for studying PDE2A-related pathways and developing targeted therapies .

Properties

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C27H34N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,24,30,32H,8,11-12,16H2,1-4H3,(H,29,33)/t18-,21+,24?/m1/s1

InChI Key

GYIYMXLUPXTHGY-BGNYOVEWSA-N

Isomeric SMILES

CC1=C2C(=O)NC(NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=C2C(=O)NC(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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